N-phenylanthranilic acid

Catalog No.
S793313
CAS No.
91-40-7
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-phenylanthranilic acid

CAS Number

91-40-7

Product Name

N-phenylanthranilic acid

IUPAC Name

2-anilinobenzoic acid

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)

InChI Key

ZWJINEZUASEZBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O

Synonyms

2-(Phenylamino)benzoic Acid; 2-Anilinobenzoic Acid; 2-Carboxydiphenylamine; DPC; DPC (chloride channel inhibitor); Diphenylamine-2-carboxylate; Diphenylamine-2-carboxylic Acid; Fenamic Acid; N-Phenyl-2-aminobenzoic Acid; N-Phenyl-o-aminobenzoic Acid;

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O

Molecular Structure Analysis

The key feature of NPA's structure is the combination of an aniline group (C6H5NH) and a carboxylic acid group (COOH) linked to a central benzene ring (C6H4) [, ]. This structure gives NPA both basic (due to the amine) and acidic (due to the carboxylic acid) functionalities, making it a bifunctional molecule []. The presence of the aromatic rings can also contribute to stability through resonance and delocalization of electrons [].


Chemical Reactions Analysis

Several chemical reactions involving NPA are of interest in scientific research:

  • Synthesis: NPA can be synthesized through various methods, including the condensation of anthranilic acid with aniline [].
C6H4(NH2)COOH + C6H5NH2 -> C6H5NHC6H4COOH + H2O (Eq. 1)
  • Esterification

    NPA can react with alcohols in the presence of an acid catalyst to form esters.

  • Amide formation

    NPA can be converted into amides by reacting with amines under specific conditions.

Due to the presence of both amine and carboxylic acid groups, NPA can participate in various condensation reactions leading to diverse new molecules.

Note

Specific reaction conditions and detailed mechanisms for these reactions are beyond the scope of this analysis but can be found in relevant scientific literature [].


Physical And Chemical Properties Analysis

  • Melting point: 262-264 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dimethylformamide [, ]
  • Stability: Relatively stable under dry conditions, can decompose upon heating []

Precursor in the Synthesis of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Fenamic acid serves as a key intermediate in the synthesis of several NSAIDs, including mefenamic acid, niflumic acid, and flufenamic acid. These NSAIDs are used to treat pain, inflammation, and fever.

  • Source:

Investigation of its Biological Properties

Fenamic acid itself has been investigated for its potential anti-inflammatory and analgesic effects. However, its low potency and side effects limit its therapeutic use.

  • Source

Research into its Role in Cellular Processes

Studies have explored the potential role of fenamic acid in modulating membrane transport and other cellular processes.

  • Source

Use as a Chemical Building Block

Beyond its role in drug development, fenamic acid can be used as a chemical building block for the synthesis of other organic compounds.

  • Source:

XLogP3

4.4

LogP

4.36 (LogP)

Melting Point

183.5 °C

UNII

952VN06WBB

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Irritant

Irritant

Other CAS

91-40-7

Wikipedia

Fenamic acid

General Manufacturing Information

Benzoic acid, 2-(phenylamino)-: ACTIVE

Dates

Modify: 2023-08-15

The Crystal Structure and Intermolecular Interactions in Fenamic Acids-Acridine Complexes

Marta S Krawczyk, Adam Sroka, Irena Majerz
PMID: 34065674   DOI: 10.3390/molecules26102956

Abstract

In order to improve pharmaceutical properties of drugs, complexes are synthesized as combinations with other chemical substances. The complexes of fenamic acid and its derivatives, such as mefenamic-, tolfenamic- and flufenamic acid, with acridine were obtained and the X-ray structures were discussed. Formation of the crystals is determined by the presence of the intermolecular O-H
N hydrogen bond that occur between fenamic acids and acridine. Intermolecular interactions stabilizing the crystals such as π
π stacking, C-H
X (X = O, Cl) intermolecular hydrogen bonds as well as C-H
π and other dispersive interactions were analyzed by theoretical methods: the quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) approaches.


Both Reactivity and Accessibility Are Important in Cytochrome P450 Metabolism: A Combined DFT and MD Study of Fenamic Acids in BM3 Mutants

Rasmus Leth, Bogac Ercig, Lars Olsen, Flemming Steen Jørgensen
PMID: 30758202   DOI: 10.1021/acs.jcim.8b00750

Abstract

Cytochrome P450 102A1 from Bacillus megaterium (BM3) is a fatty acid hydroxylase that has one of the highest turnover rates of any mono-oxygenase. Recent studies have shown how mutants of BM3 can produce metabolites of known drug compounds similar to those observed in humans. Single-point mutations in the binding pocket change the regioselective metabolism of fenamic acids from aromatic hydroxylation to aliphatic hydroxylation. This study is concerned with the individual contribution from accessibility and reactivity for drug metabolism with a future goal to develop fast methods for prediction. For a BM3 M11 mutant as well as the M11 V87F and M11 V87I mutants, we studied the metabolism of the nonsteroidal anti-inflammatory drugs (NSAIDs) mefenamic acid, meclofenamic acid, tolfenamic acid, and diclofenac. Density functional theory (DFT; B3LYP and B3LYP-D3) calculations for all possible reactions were performed using a porphyrin model reacting with the four substrates. Molecular dynamics (MD) simulations were used to determine the potential sites of metabolism that are accessible. Finally, we combine reactivity and accessibility for each potential site to interpret the experimentally determined metabolism. Generally, the 3 and 5 positions (on the ring containing the acidic substituent) and the 2', 3', and 4' positions are most reactive, whereas 4, 5, 3', and 4' are most accessible. Combining reactivity and accessibility show that the 5, 3', and 4' positions are predicted to be most prone to be metabolized, in agreement with experimentally observed data. Reactivity seems to be the dominant factor in the CYP-mediated metabolism of these NSAIDs, which is consistent with previously published methods based solely on reactivity.


Phosphoprotein expression profiles in rat kidney injury: Source for potential mechanistic biomarkers

Vitalina Gryshkova, Mabel Cotter, Portia McGhan, Jana Obajdin, Renaud Fleurance, Andre Nogueira da Costa
PMID: 30636369   DOI: 10.1111/jcmm.14103

Abstract




Assessment of a Urinary Kidney MicroRNA Panel as Potential Nephron Segment-Specific Biomarkers of Subacute Renal Toxicity in Preclinical Rat Models

Stéphanie F Glineur, Etienne Hanon, Sarah Dremier, Sara Snelling, Caroline Berteau, Pierrette De Ron, André Nogueira da Costa
PMID: 30169741   DOI: 10.1093/toxsci/kfy213

Abstract

Drug-induced kidney injury (DIKI) remains a significant concern during drug development. Whereas FDA-endorsed urinary protein biomarkers encounter limitations including the lack of translatability, there is a considerable interest surrounding the application of microRNAs (miRNAs) in the renal biomarker space. Current knowledge about the value of these novel biomarkers for subacute preclinical rodent studies is still sparse. In this work, Wistar rats were treated with three nephrotoxic compounds-cisplatin (CIS, proximal tubule, 2.5 mg/kg, intraperitoneal [i.p.]), puromycin (PUR, glomerulus, 20/10 mg/kg, i.p.) and N-phenylanthranylic acid (NPAA, collecting ducts, 500 mg/kg, per os)-for up to 28 days to evaluate the performance of a panel of 68 urinary miRNAs as potential nephron segment-specific biomarkers. Out of these 68 kidney injury associated-miRNAs, our selection strategy ultimately revealed rno-miR-34c-5p significantly dysregulated after CIS single administration, and rno-miR-335 and rno-miR-155-5p significantly dysregulated after PUR treatment. In contrast, NPAA daily administration strongly altered the expression profile of 28 miRNAs, with rno-miR-210-3p displaying the most robust changes. A thorough evaluation showed that these miRNA candidates could complement urinary protein biomarkers to detect CIS- or PUR-induced kidney injury in a subacute setting, with a mechanistic (based on rno-miR-34c-5p) and/or a kidney injury detection potential. Our results also provide the first evidence that urinary miRNAs could enhance the detection of collecting duct damage. Overall, these data improve our understanding of the utility of urinary miRNAs as DIKI biomarkers in a subacute DIKI preclinical setting and support the value of using urinary biomarker panels comprising proteins and miRNAs.


Fatty-Acid Binding Protein 4 (FABP4) as a Potential Preclinical Biomarker of Drug-Induced Kidney Injury

Jana Obajdin, Mabel Cotter, Sara Snelling, Sarah Dremier, Pierrette De Ron, Renaud Fleurance, Jean-Pierre Valentin, André Nogueira da Costa, Vitalina Gryshkova
PMID: 30215792   DOI: 10.1093/toxsci/kfy204

Abstract

Identification of improved translatable biomarkers of nephrotoxicity is an unmet safety biomarker need. Fatty-acid-binding protein 4 (FABP4) was previously found to be associated with clinical renal dysfunction and was proposed as a biomarker of glomerular damage. The aim of this study was to evaluate FABP4 as a potential preclinical biomarker of drug-induced kidney injury (DIKI). Han-Wistar rats were dosed with cisplatin [2.5 mg/kg, single, intraperitoneally (i.p.)], puromycin (10 mg/kg, daily, i.p.) or N-phenylanthranylic acid [NPAA, 500 mg/kg, daily, per os (p.o.)] over a 28-day period to induce proximal tubule, glomerular or collecting duct injury, respectively. An increase in urinary FABP4 levels was observed on days 1 and 3 after NPAA treatment and on days 14, 21, and 28 after puromycin treatment, whereas cisplatin treatment had no effect. No significant changes were reported for plasma levels of FABP4 after any treatment. Interestingly, immunohistochemical analysis showed a marked decrease in FABP4 expression in the loop of Henle on day 7 after NPAA treatment and a complete loss of FABP4 expression on day 14 after puromycin treatment. The magnitude of increase in FABP4 urinary levels in response to NPAA and puromycin was higher than for established preclinical biomarkers serum creatinine, clusterin, or cystatin C. Our results suggest that FABP4 has the potential for preclinical application as a biomarker of DIKI.


Repurposing Fenamic Acid Drugs To Combat Multidrug-Resistant Neisseria gonorrhoeae

Young Jin Seong, Marwa Alhashimi, Abdelrahman Mayhoub, Haroon Mohammad, Mohamed N Seleem
PMID: 32393483   DOI: 10.1128/AAC.02206-19

Abstract

The rise of extensively drug-resistant and multidrug-resistant strains of
has occurred in parallel with the increasing demand for new drugs. However, the current methods of drug discovery are burdened with rigorous assessments and require more time than can be spared until gonococcal infections become difficult to control. To address this urgency, we utilized a drug-repurposing strategy and identified three clinically approved anthranilic acid drugs (tolfenamic acid, flufenamic acid, and meclofenamic acid) with potent antigonococcal activity, inhibiting 50% of the strains (MIC
) from 4 to 16 μg/ml. Furthermore, tolfenamic acid showed indifferent activity with antibiotics of choice for gonococcal infections, azithromycin and ceftriaxone, in checkerboard assays with a fractional inhibitory concentration index ranging from 0.75 to 1.5. Fenamic acids reduced a high inoculum of
below the limit of detection within 12 h and exhibited a low frequency of resistance. Interestingly, the fenamic acids did not inhibit the growth of commensal
spp. that comprise the healthy female genital microbiota. Fenamic acids were also superior to ceftriaxone in reducing the burden of intracellular
within infected endocervical cells by 99%. Furthermore, all three fenamic acids significantly reduced the expression of proinflammatory cytokines by infected endocervical cells. Finally, fenamic acids and other structurally related anthranilic acid derivatives were evaluated to ascertain a more in-depth structure-activity relationship (SAR) that revealed
-phenylanthranilic acid as a novel antigonorrheal scaffold. This SAR study will pave the road to repositioning more potent fenamic acids analogues against
.


Effects of Hemp seed soft capsule on colonic ion transport in rats

Xiao-Fang Lu, Meng-Di Jia, Sheng-Sheng Zhang, Lu-Qing Zhao
PMID: 29204056   DOI: 10.3748/wjg.v23.i42.7563

Abstract

To investigate the effect of Hemp seed soft capsule (HSCC) on colonic ion transport and its related mechanisms in constipation rats.
Sprague-Dawley male rats were randomly divided into three groups: normal group, constipation group and HSSC group. Rats in the constipation and HSSC groups were administrated loperamide 3 mg/kg per day orally for 12 d to induce the constipation model. Then, the HSSC group was given HSSC 0.126 g/kg per day by gavage for 7 d. The normal and constipation groups were treated with distilled water. After the treatment, the fecal wet weight and water content were measured. The basal short-circuit current (
) and resistance were measured by an Ussing Chamber. Besides the
drug delivery experiment above, an
drug application experiment was also conducted. The accumulative concentrations of HSSC (0.1 mg/mL, 0.5 mg/mL, 1.0 mg/mL, 2.5 mg/mL, 5.0 mg/mL, 10.0 mg/mL and 25.0 mg/mL) were added to the normal isolated colonic mucosa and the
was recorded. Further, after the application of either ion (Cl
or HCO
) substitution, ion channel-related inhibitor (N-phenylanthranilic acid, glybenclamide, 4,4-diisothiocyano-2,2-stilbenedisulfonic acid or bumetanide) or neural pathway inhibitor [tetrodotoxin (TTX), atropine, or hexamethonium], the
induced by HSSC was also measured.
In the constipation group, the fecal wet weight and the water content were decreased in comparison with the normal group (
< 0.01). After the treatment with HSSC, the fecal wet weight and the water content in the HSSC group were increased, compared with the constipation group (
< 0.01). In the constipation group, the basal
was decreased and resistance was increased, in comparison with the normal group (
< 0.01). After the treatment with HSSC, the basal
was increased (
< 0.05) and resistance was decreased (
< 0.01) in the HSSC group compared with the constipation group. In the
experiment, beginning with the concentration of 1.0 mg/mL, differences in
were found between the experimental mucosa (with HSSC added) and control mucosa. The
of experimental mucosa was higher than that of control mucosa under the same concentration (1.0 mg/mL,
< 0.05; 2.5-25 mg/mL,
< 0.01). After the Cl
or HCO
removal and pretreated with different inhibitors (cAMP-dependent and Ca
-dependent Cl
channels, Na
-K
-2Cl
cotransporter (NKCC), Na
-HCO
cotransporter or Cl
/HCO
exchanger inhibitor), there were differences between experimental mucosa and control mucosa; the
of experimental mucosa was lower than that of control mucosa under the same concentration (
< 0.05). Meanwhile, after pretreatment with neural pathway inhibitor (TTX, atropine, or hexamethonium), there were no differences between experimental mucosa and control mucosa under the same concentration (
> 0.05).
HSSC ameliorates constipation by increasing colonic secretion, which is mediated
the coaction of cAMP-dependent and Ca
-dependent Cl
channels, NKCC, Na
-HCO
cotransporter or Cl
/HCO
exchanger.


Equilibrium and ultrafast kinetic studies manipulating electron transfer: A short-lived flavin semiquinone is not sufficient for electron bifurcation

John P Hoben, Carolyn E Lubner, Michael W Ratzloff, Gerrit J Schut, Diep M N Nguyen, Karl W Hempel, Michael W W Adams, Paul W King, Anne-Frances Miller
PMID: 28615449   DOI: 10.1074/jbc.M117.794214

Abstract

Flavin-based electron transfer bifurcation is emerging as a fundamental and powerful mechanism for conservation and deployment of electrochemical energy in enzymatic systems. In this process, a pair of electrons is acquired at intermediate reduction potential (
intermediate reducing power), and each electron is passed to a different acceptor, one with lower and the other with higher reducing power, leading to "bifurcation." It is believed that a strongly reducing semiquinone species is essential for this process, and it is expected that this species should be kinetically short-lived. We now demonstrate that the presence of a short-lived anionic flavin semiquinone (ASQ) is not sufficient to infer the existence of bifurcating activity, although such a species may be necessary for the process. We have used transient absorption spectroscopy to compare the rates and mechanisms of decay of ASQ generated photochemically in bifurcating NADH-dependent ferredoxin-NADP
oxidoreductase and the non-bifurcating flavoproteins nitroreductase, NADH oxidase, and flavodoxin. We found that different mechanisms dominate ASQ decay in the different protein environments, producing lifetimes ranging over 2 orders of magnitude. Capacity for electron transfer among redox cofactors
charge recombination with nearby donors can explain the range of ASQ lifetimes that we observe. Our results support a model wherein efficient electron propagation can explain the short lifetime of the ASQ of bifurcating NADH-dependent ferredoxin-NADP
oxidoreductase I and can be an indication of capacity for electron bifurcation.


Inhibition of strigolactone receptors by

Cyril Hamiaux, Revel S M Drummond, Zhiwei Luo, Hui Wen Lee, Prachi Sharma, Bart J Janssen, Nigel B Perry, William A Denny, Kimberley C Snowden
PMID: 29523686   DOI: 10.1074/jbc.RA117.001154

Abstract

The strigolactone (SL) family of plant hormones regulates a broad range of physiological processes affecting plant growth and development and also plays essential roles in controlling interactions with parasitic weeds and symbiotic fungi. Recent progress elucidating details of SL biosynthesis, signaling, and transport offers many opportunities for discovering new plant-growth regulators via chemical interference. Here, using high-throughput screening and downstream biochemical assays, we identified
-phenylanthranilic acid derivatives as potent inhibitors of the SL receptors from petunia (DAD2), rice (OsD14), and
(AtD14). Crystal structures of DAD2 and OsD14 in complex with inhibitors further provided detailed insights into the inhibition mechanism, and
modeling of 19 other plant strigolactone receptors suggested that these compounds are active across a large range of plant species. Altogether, these results provide chemical tools for investigating SL signaling and further define a framework for structure-based approaches to design and validate optimized inhibitors of SL receptors for specific plant targets.


Explore Compound Types